N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 5-methoxybenzo[d]thiazol-2-yl moiety and a diethylaminoethyl side chain, with a nitro group at the 3-position of the benzamide ring. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.
- 5-Methoxybenzo[d]thiazole: Imparts metabolic stability and electron-donating properties.
- 3-Nitrobenzamide: A strong electron-withdrawing group that may influence binding to enzymatic targets.
- Diethylaminoethyl chain: Likely improves membrane permeability and solubility via protonation .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)11-12-24(20(26)15-7-6-8-16(13-15)25(27)28)21-22-18-14-17(29-3)9-10-19(18)30-21;/h6-10,13-14H,4-5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJDHEAIAMZCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 465.0 g/mol
- CAS Number : 1216700-18-3
This structure features a benzo[d]thiazole moiety, a nitro group, and a diethylaminoethyl side chain, which are critical for its biological activity.
1. Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Research has shown that compounds containing nitro groups can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Specifically:
- The compound demonstrates binding affinity to COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent.
- A study highlighted that nitrobenzamide derivatives can inhibit inducible nitric oxide synthase (iNOS), further supporting their role in reducing inflammatory responses .
2. Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism involves the reduction of nitro groups to form reactive intermediates that damage bacterial DNA. For this compound:
- It has been shown to exhibit activity against various microorganisms, potentially making it a candidate for treating infections .
- The compound's structural features may enhance its efficacy compared to other known antimicrobial agents.
3. Anticancer Potential
The benzo[d]thiazole moiety is often associated with anticancer properties. Research indicates that derivatives of this compound may have the following effects:
- Cell Proliferation Inhibition : Studies suggest that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines .
- Mechanism of Action : The interaction with tubulin and disruption of microtubule dynamics have been observed in related compounds, indicating potential pathways through which this compound may exert anticancer effects .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds reveals unique biological profiles influenced by minor structural variations. The following table summarizes key comparisons:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methylsulfonylbenzamide | Fluorine substitution | Potential anti-cancer activity |
| N-(2-aminoethyl)-N-(6-bromobenzo[d]thiazol-2-yl)-4-methylsulfonylbenzamide | Bromine substitution | Diverse pharmacological profiles |
| N-[2-(diisopropylamino)ethyl]-N-[6-methoxybenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamide | Isopropyl variation | Antimicrobial properties |
Case Studies and Research Findings
- Anti-inflammatory Mechanism : A study on nitrobenzamide derivatives demonstrated their ability to inhibit COX enzymes effectively, with some derivatives showing IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Research indicated that similar nitro compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments for resistant infections .
- Anticancer Activity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including tubulin disruption and activation of apoptotic pathways .
Scientific Research Applications
Biological Activities
Research indicates that N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride exhibits several important biological activities:
Anti-inflammatory Properties
Preliminary studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Effects
The compound has been evaluated for its anticancer potential against various cancer cell lines. Studies indicate that it may induce apoptosis (programmed cell death) and inhibit cell proliferation through mechanisms involving topoisomerase inhibition and modulation of signaling pathways associated with cancer progression.
Antimicrobial Activity
Initial investigations suggest that the compound may also exhibit antimicrobial properties, particularly against Gram-positive bacteria, although further studies are needed to confirm these effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Activity against Gram-positive bacteria |
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole ring and subsequent modifications to introduce functional groups that enhance its biological activity. Structural modifications have shown that derivatives with altered substituents can exhibit varying degrees of biological activity, highlighting the importance of chemical structure in determining therapeutic efficacy.
Case Studies
Case Study 1: Structural Modifications
Investigations into structural modifications have revealed that derivatives with different substituents on the benzothiazole ring can significantly alter biological activity. For example, introducing electron-withdrawing or electron-donating groups can enhance binding affinity to target proteins, improving therapeutic outcomes.
Case Study 2: In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces pro-inflammatory cytokine production, indicating its potential use in inflammatory conditions.
Comparison with Similar Compounds
Nitazoxanide and Derivatives
Nitazoxanide (2-acetyloloxy-N-(5-nitro-2-thiazolyl)benzamide) shares a nitro-substituted heterocycle and benzamide backbone. Key differences include:
- Heterocycle : Nitazoxanide uses a thiazole ring, while the target compound employs a methoxy-substituted benzo[d]thiazole.
- Bioactivity : Nitazoxanide inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via its amide anion . The target compound’s methoxy group may reduce redox activity but enhance selectivity for eukaryotic targets.
- Solubility : The hydrochloride salt in the target compound likely offers superior solubility compared to nitazoxanide’s neutral form .
N,N-Dimethylbenzamide Derivatives
Compounds like 3-((2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)-2-hydroxy-N,N-dimethylbenzamide () highlight the role of substituents:
Pesticide Benzamides (e.g., Diflufenican, Sulfentrazone)
While structurally distinct, these agrochemicals share functional motifs:
- Halogen substituents : Pesticides like sulfentrazone use chloro and trifluoromethyl groups for hydrophobic interactions, whereas the target’s nitro group may favor polar binding pockets .
- Biological targets : The target compound is hypothesized to act on human enzymes or receptors, unlike pesticides targeting plant pathways .
Thiazole/Thiadiazole-Based Amides
Examples from –7, such as N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide hydrochloride, demonstrate:
- Chain length effects: The diethylaminoethyl group in the target compound may offer better conformational flexibility than shorter dimethylaminopropyl chains.
- Substituent positioning : The 5-methoxy group on benzo[d]thiazole could reduce steric hindrance compared to bulkier cyclohexane or chlorophenyl groups .
Structural and Functional Data Table
Key Research Findings
- Synthetic Routes: The target compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 5-methoxybenzo[d]thiazol-2-amine, followed by alkylation with diethylaminoethyl chloride and salt formation (analogous to methods in –3) .
- SAR Insights: The nitro group at the 3-position is critical for electronic interactions with targets. Methoxy substitution on benzo[d]thiazole reduces metabolic oxidation compared to unsubstituted analogs . Diethylaminoethyl enhances solubility without compromising lipophilicity .
- Potential Applications: Antiparasitic activity (via PFOR-like inhibition) or anticancer effects (via kinase or receptor modulation) are plausible, warranting in vitro validation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for this compound?
- Methodological Answer : Synthesis typically involves sequential steps:
Benzothiazole Core Formation : Condensation of 5-methoxybenzo[d]thiazol-2-amine with 3-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond .
Alkylation : Reaction with 2-(diethylamino)ethyl chloride in polar aprotic solvents (e.g., DMF) at 20–25°C to introduce the tertiary amine side chain.
Salt Formation : Precipitation as the hydrochloride salt using HCl in ethanol.
- Critical Parameters : Maintain anhydrous conditions, stoichiometric control (1:1.2 molar ratio for amidation), and purification via recrystallization (ethanol:DMF mixtures) to achieve >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and chemical environment (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 487.1) .
- X-ray Diffraction : Resolves crystalline structure and hydrogen-bonding patterns (e.g., intermolecular N–H⋯N interactions) .
- Purity : TLC (silica gel, chloroform:acetone 3:1) and HPLC (C18 column, acetonitrile/water gradient) ensure ≥95% purity .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store as a desiccated solid at -20°C in amber vials to avoid hydrolysis of the nitro group and hygroscopic degradation. Stability studies on analogous thiazole derivatives show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assays?
- Methodological Answer :
- Assay Standardization : Control pH (e.g., thiazole derivatives exhibit pH-dependent antimicrobial activity due to protonation states) .
- Solvent Effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .
- Stability Profiling : Monitor compound integrity under assay conditions using LC-MS. For example, nitro group reduction to amines in reducing environments may alter activity .
Q. What strategies enhance pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Nitro Group Modification : Reduce to an amine for improved solubility (logP reduction from 3.2 to 2.1) while retaining target affinity .
- Side Chain Optimization : Replace diethylaminoethyl with morpholinopropyl to enhance blood-brain barrier penetration (tested via PAMPA assay) .
- Prodrug Design : Esterify the methoxy group to increase oral bioavailability, with in situ hydrolysis restoring activity .
Q. How can structural analogs be designed to elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with variations at the benzamide (e.g., 3-nitro vs. 3-cyano) or thiazole (e.g., 5-methoxy vs. 5-fluoro) positions .
- Docking Studies : Use crystallographic data (e.g., X-ray structures of thiazole-PFOR enzyme complexes) to predict binding modes .
- In Vitro Screening : Test analogs against target panels (e.g., kinase inhibition assays) to correlate substituents with IC50 values .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results in different cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HepG2 vs. HEK293) affecting apoptotic response .
- Metabolic Stability : Assess hepatic clearance using microsomal assays; nitro group reduction may generate cytotoxic metabolites in liver-derived lines .
- Redox Sensitivity : Measure ROS levels in cells; nitro compounds may exhibit toxicity in high-redox environments (e.g., cancer cells) .
Experimental Design Considerations
Q. What controls are critical for in vivo efficacy studies?
- Methodological Answer :
- Vehicle Controls : Use saline with 5% DMSO to match formulation effects.
- Positive Controls : Include reference compounds (e.g., nitazoxanide for antiparasitic studies) .
- Dose Escalation : Monitor toxicity via ALT/AST levels (liver function) and body weight changes in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
